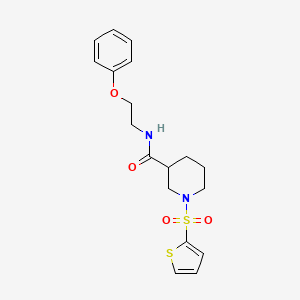

![molecular formula C15H18F3NO3 B4632312 N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)

N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Overview

Description

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multi-step chemical reactions, including acetylation, esterification, and ester interchange steps. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide showcases a procedure involving chloracetyl chloride, anhydrous sodium acetate, and methanol, resulting in high yields and providing insights into the methodologies applicable for synthesizing compounds like N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide (Zhou & Shu, 2002).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using various spectroscopic techniques such as NMR, IR, and sometimes X-ray crystallography. These techniques provide detailed information on the molecular arrangement and the nature of bonds within the molecule, essential for understanding its chemical behavior and potential applications (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to this compound include fluorination, acetylation, and ethylation, highlighting the compound's reactivity towards various chemical agents. Such reactions are critical for modifying the compound's structure to enhance its properties or for synthesizing novel derivatives with potential biological activities (Banks et al., 1996).

Physical Properties Analysis

The physical properties of acetamide derivatives, including solubility, melting point, and crystal structure, are crucial for their practical applications. For example, the crystal structure analysis of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with potential bioactivity, provides valuable insights into its stability and interactions at the molecular level, which could be relevant for understanding the physical properties of this compound (Navarrete-Vázquez et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under various conditions, and interaction with other chemical species, are essential for predicting the behavior of this compound in different environments. Studies on related compounds have shown that modifications in the molecular structure can significantly influence these properties, suggesting avenues for research into optimizing the chemical properties of such acetamide derivatives for specific applications (Rani et al., 2014).

Scientific Research Applications

Chemoselective Acetylation and Synthesis Applications

Chemoselective Acetylation : Studies on chemoselective acetylation processes, such as the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlight the relevance of specific chemical structures in synthesizing intermediates for pharmaceutical applications, including antimalarial drugs. Such processes often involve optimizing reaction conditions to improve yield and selectivity, demonstrating the application of similar compounds in facilitating synthetic pathways for drug development (Magadum & Yadav, 2018).

Anticancer and Analgesic Activities : The synthesis and pharmacological evaluation of acetamide derivatives, including those with substituted phenoxy groups, have been explored for their potential anticancer, anti-inflammatory, and analgesic activities. This indicates the application of similar compounds in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Electrochemical Properties and Material Science

- Electrochemical Properties : Research into the electrochemical properties of tetrasubstituted tetraphenylethenes, which are structurally complex like the given compound, suggests applications in designing materials with specific electronic or photonic properties. These compounds are investigated for their behavior in cyclic voltammetry and their potential in forming quinoidal type substructures under certain conditions, which could be relevant in material science and electronic device fabrication (Schreivogel et al., 2006).

Pharmacological Applications

- Pharmacological Assessment : The Leuckart synthesis pathway has been employed to develop novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. Such research underscores the application of specific acetamide derivatives in discovering new pharmacologically active compounds, suggesting a similar potential for the study compound (Rani, Pal, Hegde, & Hashim, 2016).

properties

IUPAC Name |

N-[1-(oxolan-2-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO3/c1-10(13-6-3-7-21-13)19-14(20)9-22-12-5-2-4-11(8-12)15(16,17)18/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFGKFONLDMVQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)

![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)

![N-[4-(acetylamino)phenyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4632262.png)

![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)

![2-methyl-3-phenyl-5-propyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)

![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)

![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)

![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)

![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)